1-(2-Methoxyphenyl)cyclopentan-1-ol
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Overview
Description
1-(2-Methoxyphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2 It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methoxyphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of Grignard Reagent: 2-Methoxyphenyl bromide is reacted with magnesium in anhydrous ether to form 2-methoxyphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to cyclopentanone, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Methoxyphenyl)cyclopentanone.
Reduction: Formation of 1-(2-Methoxyphenyl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methylphenyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Ethoxyphenyl)cyclopentan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)cyclopentan-1-ol is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-11-7-3-2-6-10(11)12(13)8-4-5-9-12/h2-3,6-7,13H,4-5,8-9H2,1H3 |
InChI Key |
LPHCRUAYHHPWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)O |
Origin of Product |
United States |
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